Acetic acid, iodo-, trimethylsilyl ester

Description

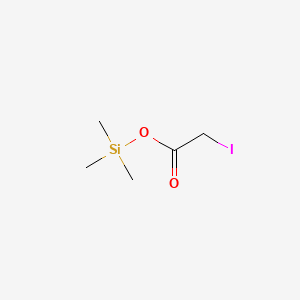

Structure

3D Structure

Properties

CAS No. |

55030-41-6 |

|---|---|

Molecular Formula |

C5H11IO2Si |

Molecular Weight |

258.13 g/mol |

IUPAC Name |

trimethylsilyl 2-iodoacetate |

InChI |

InChI=1S/C5H11IO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 |

InChI Key |

YKELGBGDJRLOFU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)CI |

Origin of Product |

United States |

Reactivity and Transformations of Acetic Acid, Iodo , Trimethylsilyl Ester and Analogues

Role of the Trimethylsilyl (B98337) Group as a Synthetic Handle

The trimethylsilyl (TMS) group in Acetic acid, iodo-, trimethylsilyl ester serves as a versatile synthetic tool, influencing the molecule's reactivity and enabling a range of chemical transformations. Its primary roles include acting as a protecting group for the carboxylic acid, facilitating functional group interconversions, and directing the regio- and stereochemical outcome of reactions.

The protection of carboxylic acids is a critical strategy in multi-step organic synthesis to prevent their acidic proton from interfering with basic or nucleophilic reagents. oup.com The conversion of a carboxylic acid to its trimethylsilyl ester is a common and effective protection method. oup.comtandfonline.comtandfonline.com This transformation is typically achieved by reacting the carboxylic acid with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine (B128534). tandfonline.comstudy.com Another effective method involves using hexamethyldisilazane (B44280) (HMDS), which can proceed under neutral, solvent-free conditions. researchgate.net

The resulting trimethylsilyl ester masks the acidic nature of the carboxylic acid. oup.comwikipedia.org This protection allows for chemical modifications on other parts of the molecule that would otherwise be incompatible with a free carboxylic acid. fiveable.me For example, unsaturated carboxylic acids can be protected as their TMS esters to undergo hydroboration reactions without interference from the acidic proton. tandfonline.comtandfonline.comresearchgate.net

A key advantage of the TMS group is its ease of removal under mild conditions. oup.comfiveable.me The silicon-oxygen bond is susceptible to cleavage by fluoride (B91410) ions, often using reagents like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.mehighfine.com Deprotection can also be accomplished under aqueous acidic conditions, regenerating the original carboxylic acid. oup.comhighfine.com This orthogonality allows for selective deprotection in the presence of other protecting groups that are stable to these conditions. oup.com

Table 1: Common Methods for Protection and Deprotection of Carboxylic Acids as Trimethylsilyl Esters

| Process | Reagents and Conditions | Key Features | References |

| Protection | Trimethylsilyl chloride (TMSCl), Triethylamine, THF, Room Temperature | Standard, efficient method. | tandfonline.com |

| Hexamethyldisilazane (HMDS), Catalytic Iodine (optional) | Mild, neutral, often solvent-free. | researchgate.net | |

| Deprotection | Tetrabutylammonium fluoride (TBAF), THF | Mild, non-aqueous, fluoride-mediated. | fiveable.mehighfine.com |

| Aqueous Acid (e.g., HCl, TFA) | Standard acidic hydrolysis. | oup.comhighfine.com | |

| Methanol | Very mild, suitable for labile TMS ethers. | oup.com |

The trimethylsilyl ester moiety in "this compound" not only serves as a protecting group but also enables the molecule to function as a synthetic equivalent for other functional groups through strategic interconversions. mit.eduub.eduimperial.ac.ukfiveable.mevanderbilt.edu The process of converting one functional group into another is a cornerstone of organic synthesis. fiveable.me

For instance, the reaction of ethyl 2-(trimethylsilyl)acetate with carbonyl compounds, activated by a silicon activator like catalytic tetrabutylammonium acetate (B1210297) (Bu₄NOAc), can lead to the formation of β-hydroxy esters. thieme-connect.de This reaction is analogous to the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc. thieme-connect.de In this context, the trimethylsilyl group facilitates the generation of a nucleophilic species that adds to the carbonyl group.

The trimethylsilyl group's ability to be easily removed or transformed is crucial for these interconversions. While direct examples for hydroxyl equivalency of trimethylsilyl iodoacetate are specific, the general principle involves a sequence where the iodo- and the ester groups react, followed by a final transformation or deprotection of the silyl (B83357) group to unveil a new functionality. The conversion of alcohols to alkylating agents, such as halides or sulfonate esters, is a fundamental functional group interconversion. vanderbilt.edu Similarly, the trimethylsilyl iodoacetate can be seen as a precursor to other functional groups via nucleophilic substitution at the iodine-bearing carbon, followed by manipulation of the ester.

The trimethylsilyl group, characterized by its significant steric bulk and distinct electronic properties, can exert substantial control over the regio- and stereoselectivity of reactions. wikipedia.orgacs.org This influence is critical in designing synthetic routes that produce a specific isomer of a target molecule.

Computational studies on the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides have shown that the TMS group significantly affects the electronic structure of the alkene. mdpi.com Specifically, the carbon atom bonded to the trimethylsilyl group carries a more negative charge compared to its tert-butyl analogue, which can influence the regiochemical outcome of the cycloaddition by altering the frontier molecular orbital interactions. mdpi.com

In Claisen rearrangements, the presence of a trimethylsilyl group has been observed to influence diastereoselectivity. rsc.org For example, the reaction of certain amide-acetals with (E)-1-trimethylsilylpent-3-en-2-ol resulted in a marginal preference for the threo-diastereoisomers, a different outcome compared to reactions with other (E)-allylic alcohols. rsc.org This suggests that the steric and/or electronic effects of the TMS group play a role in organizing the transition state of the rearrangement. The steric hindrance provided by the bulky TMS group can direct incoming reagents to the less hindered face of a molecule, thereby controlling stereochemistry. wikipedia.orgacs.org

Table 2: Influence of the Trimethylsilyl Group on Reaction Selectivity

| Reaction Type | Substrate/Reagent System | Observed Influence of TMS Group | References |

| (3+2) Cycloaddition | E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides | Alters electronic charge distribution, influencing regioselectivity. | mdpi.com |

| Claisen Rearrangement | Amide-acetals and (E)-1-trimethylsilylpent-3-en-2-ol | Affects diastereoselectivity, favoring threo products. | rsc.org |

Reactions of the Iodo Moiety

The carbon-iodine bond in "this compound" is a key reactive site. The iodine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. Furthermore, the C-I bond is relatively weak, allowing for homolytic cleavage to initiate radical reactions.

The iodine atom is a superior leaving group in nucleophilic substitution reactions compared to other halogens like bromine and chlorine, a trend that generally follows the order I > Br > Cl > F. vanderbilt.edunih.gov This high reactivity makes iodo-compounds like trimethylsilyl iodoacetate valuable substrates for S_N2 reactions. nih.govresearchgate.net

A wide array of nucleophiles can displace the iodide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This is a fundamental method for functional group interconversion. acsgcipr.org For instance, reaction with azide ions (e.g., from sodium azide) would yield the corresponding azido-acetate, a precursor to amino acids. vanderbilt.edu Similarly, cyanide can act as a nucleophile to introduce a nitrile group. vanderbilt.edu The Finkelstein reaction, which involves the conversion of alkyl chlorides or bromides to alkyl iodides using sodium iodide in acetone (B3395972), relies on the principle that iodide is both a good nucleophile and a good leaving group. vanderbilt.eduacsgcipr.org

The reactivity in these substitutions can be influenced by the solvent and reaction conditions. The use of polar aprotic solvents like DMSO can enhance the rate of S_N2 reactions. researchgate.net The trimethylsilyl ester group is generally stable under the neutral or mildly basic conditions often employed for these substitutions.

Table 3: Examples of Nucleophilic Substitution on α-Iodo Esters

| Nucleophile | Product Type | Significance | References |

| Azide (N₃⁻) | α-Azido ester | Precursor to α-amino acids. | vanderbilt.edu |

| Cyanide (CN⁻) | α-Cyano ester | Versatile intermediate for synthesis. | vanderbilt.edu |

| Amines (R-NH₂) | α-Amino ester | Direct formation of amino acid derivatives. | vanderbilt.edu |

| Thiolates (RS⁻) | α-Thio ester | Synthesis of sulfur-containing compounds. | ub.edu |

The relatively low bond dissociation energy of the carbon-iodine bond makes "this compound" a suitable precursor for generating carbon-centered radicals. utexas.edu These radical intermediates are highly reactive and can participate in a variety of transformations, most notably the formation of new carbon-carbon bonds. libretexts.orgnih.gov

Radical reactions are typically initiated by the homolytic cleavage of the C-I bond, which can be achieved using radical initiators (like AIBN) in conjunction with a reagent like tributyltin hydride, or through photolysis or electron transfer processes. utexas.edulibretexts.org Once formed, the α-ester radical can add to unsaturated systems such as alkenes or alkynes in both intermolecular and intramolecular fashion. libretexts.orgnih.gov Intramolecular radical cyclizations are particularly powerful for constructing cyclic systems. libretexts.org

Hypervalent iodine(III) reagents can also be involved in radical processes, acting as single-electron oxidants to generate carbon radicals. nih.govacs.org While not directly initiating cleavage of the C-I bond in the substrate, these systems highlight the accessibility of radical pathways involving iodine-containing compounds. The generated radical can be trapped by various species or participate in cascade reactions to build molecular complexity rapidly. nih.gov These methods are central to modern synthetic chemistry for their ability to form C-C bonds under conditions that are often complementary to traditional ionic reactions. libretexts.org

Cross-Coupling Reactions Involving Iodo-Trimethylsilyl Esters

Trimethylsilyl esters, particularly those containing a halide, are versatile reagents in carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. While direct coupling of trimethylsilyl iodoacetate is a specialized area, its reactivity can be inferred from analogous organosilicon compounds in well-established reactions like the Hiyama and Sonogashira couplings.

The fundamental principle of these reactions involves the activation of the carbon-silicon (C-Si) bond, which is typically unreactive, to enable transmetalation with a palladium catalyst. researchgate.net This activation is often achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent silicate complex, increasing the nucleophilicity of the organic group attached to the silicon. cam.ac.uk

In a Hiyama-type coupling, an organosilane couples with an organic halide. For a molecule like trimethylsilyl iodoacetate, it could theoretically act as either the organosilane component (coupling through the silyl-activated methylene group) or the organic halide component (coupling at the C-I bond). More commonly, related silyl compounds are used as coupling partners. For instance, the palladium-catalyzed coupling of 2-trimethylsilylpyridine with aryl iodides and bromides has been achieved, requiring additives like silver(I) oxide (Ag₂O) in addition to TBAF to proceed effectively. cam.ac.uk Similarly, (a-fluoro)vinyl tris(trimethylsilyl)germanes, which are group 14 analogues, undergo Pd-catalyzed cross-couplings with aryl halides. fiu.edu

The Sonogashira coupling, which typically joins a terminal alkyne with an aryl or vinyl halide, can also be adapted for organosilanes. mdpi.orggelest.com In these "sila-Sonogashira" reactions, alkynylsilanes can couple with aryl iodides. gelest.com The trimethylsilyl group can function as a protecting group that is later removed, or it can be the reactive site under modified conditions that activate the C-Si bond. mdpi.orggelest.com This demonstrates the potential for silyl esters to participate in similar palladium-catalyzed transformations, provided the correct catalytic system is employed to facilitate the reaction at either the C-I or C-Si bond.

Table 1: Examples of Cross-Coupling Reactions with Organosilicon Reagents

| Reaction Type | Organosilicon Reagent | Coupling Partner | Catalyst System | Activator/Additive | Reference |

|---|---|---|---|---|---|

| Hiyama Coupling | 2-Trimethylsilylpyridine | Aryl Iodide/Bromide | Palladium Catalyst | TBAF, Ag₂O | cam.ac.uk |

| Hiyama Coupling | Alkenyl[2-(hydroxymethyl)phenyl]dimethylsilanes | Aryl Halide | Palladium Catalyst | Fluoride-free | cam.ac.uk |

| Sonogashira-type | 1-Phenyl-2-(trimethylsilyl)acetylene | Aryl Halide | Pd(OAc)₂ | n-Bu₄NCl | mdpi.org |

| Sila-Sonogashira | Ethynylsilane | Aryl Iodide | Palladium Catalyst | TBAF | gelest.com |

| Suzuki-Miyaura | Bromoethynyltrimethylsilane | Organoboron Compound | Palladium Catalyst | Base | gelest.com |

Interactions with Other Reagents and Catalytic Systems

The reactivity of trimethylsilyl iodoacetate is significantly influenced by its interaction with other chemical species, including acyl iodides and various catalytic systems that can promote specific transformations.

The silicon-oxygen (Si-O) bond in trimethylsilyl esters is susceptible to cleavage under various conditions. Reactions involving acyl iodides can facilitate this cleavage. Acyl iodides are highly reactive electrophiles, often generated in situ from the more stable acyl chlorides using an iodide source like potassium iodide or lithium iodide. organic-chemistry.org The increased reactivity of acyl iodides over acyl chlorides is attributed to greater polarizability and reduced lone-pair overlap with the carbonyl group. organic-chemistry.org

When trimethylsilyl iodoacetate interacts with an acyl iodide, a likely pathway involves the cleavage of the Si-O bond. researchgate.net For example, the reaction of acetyl iodide with silicon compounds containing Si-O-C or Si-O-Si fragments readily cleaves these bonds. researchgate.net A proposed mechanism for the interaction of trimethylsilyl iodide (TMSI) with esters involves a rapid, reversible reaction with the carbonyl oxygen to form a trimethylsilyloxy carbocation and an iodide ion pair. researchgate.net A subsequent nucleophilic attack by the iodide cleaves the alkyl-oxygen bond. researchgate.netacsgcipr.org In the presence of excess TMSI, the resulting trimethylsilyl ester can be further converted to an acyl iodide and hexamethyldisiloxane (B120664). researchgate.net This reactivity highlights the lability of the silyl ester in the presence of iodide-containing reagents.

The iodide ligand plays a crucial and multifaceted role in catalysis involving late transition metals like palladium, platinum, and rhodium. rsc.org Its properties can create synergistic effects in catalytic cycles. Iodide is a "soft" ligand that binds strongly to soft, low-oxidation-state metals, which can prevent the precipitation of the metal catalyst from the reaction. rsc.org Furthermore, iodide can accelerate key steps in a catalytic cycle, such as oxidative addition and reductive elimination, by increasing the nucleophilicity of the metal center. rsc.org

In reactions involving trimethylsilyl iodoacetate, a transition metal iodide catalyst could exhibit enhanced activity. The iodide can originate from the substrate itself or from an added salt. Transition-metal-catalyzed silylation of aryl iodides using organosilicon reagents is a known process, demonstrating the interplay between the metal, the iodide, and the silicon-containing compound. organic-chemistry.org Different transition metals can offer dramatically different substrate scopes in these reactions; for instance, palladium catalysts are effective for electron-rich aryl iodides, while platinum catalysts perform better with electron-deficient ones. organic-chemistry.org This suggests that a catalytic system for transformations of trimethylsilyl iodoacetate could be finely tuned by selecting the appropriate transition metal and leveraging the activating effects of the iodide.

Brønsted acidic ionic liquids (BAILs) have emerged as versatile and environmentally friendly catalysts for a range of organic reactions, serving as effective replacements for traditional homogeneous acids like sulfuric or hydrochloric acid. dicp.ac.cn These ionic liquids often incorporate sulfonic acid groups (-SO₃H) or have Brønsted acidic counter anions (e.g., HSO₄⁻). researchgate.net Their advantages include low volatility, high thermal stability, and often the ability to act as both the solvent and the catalyst, simplifying product separation and catalyst recycling. dicp.ac.cnnih.gov

BAILs have been successfully employed as catalysts for transformations involving silyl groups. Notably, imidazolium-based BAILs have been used to catalyze O-acetylation and O-trimethylsilylation of various alcohols at room temperature. mdpi.com This demonstrates their utility in promoting reactions at or involving the silyl group. For a substrate like trimethylsilyl iodoacetate, a BAIL could catalyze transformations such as hydrolysis of the silyl ester, transesterification with an alcohol, or other acid-catalyzed rearrangements. The tunable acidity and task-specific nature of BAILs offer a green and efficient alternative for mediating the reactivity of silyl esters. researchgate.net

Derivatization Strategies Utilizing Trimethylsilylation

Derivatization is a chemical modification technique used to alter the properties of a compound to make it more suitable for a specific analytical method, most commonly gas chromatography (GC) and mass spectrometry (MS). greyhoundchrom.com For polar compounds containing active hydrogen atoms (found in -OH, -COOH, -NH, and -SH groups), direct analysis by GC can be problematic due to low volatility, thermal instability, and poor chromatographic peak shape. researchgate.netresearchgate.net

Trimethylsilylation is one of the most common and versatile derivatization methods. researchgate.net It involves replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group. researchgate.net This transformation converts iodoacetic acid, a polar and nonvolatile compound, into its trimethylsilyl ester, "this compound." The resulting TMS derivative is significantly more volatile and thermally stable, making it amenable to GC analysis. tcichemicals.com

A wide variety of silylating reagents are available, and their reactivity varies, allowing for the derivatization of different functional groups under specific conditions. researchgate.nettcichemicals.com

Table 2: Common Reagents for Trimethylsilylation

| Reagent Abbreviation | Full Chemical Name | Key Features | Reference |

|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive; by-products are volatile. | tcichemicals.com |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile by-products; ideal for trace analysis. | greyhoundchrom.com |

| HMDS | 1,1,1,3,3,3-Hexamethyldisilazane | Low reactivity; often used with a catalyst like TMCS. | researchgate.net |

| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents. | researchgate.net |

| TMSI | N-Trimethylsilylimidazole | Very strong silyl donor; effective for hindered alcohols. | tcichemicals.com |

The choice of reagent depends on the substrate and the desired reaction conditions. For example, hindered functional groups may require more powerful silylating agents like TMSI or the use of catalysts and elevated temperatures. researchgate.net The derivatization of iodoacetic acid to its TMS ester is a crucial step that enables its separation, identification, and quantification in complex mixtures using GC-MS.

Mechanistic Investigations of Reactions Involving Iodo Trimethylsilyl Acetate Analogues

Proposed Reaction Mechanisms for Ester Formation and Transformations

The formation of trimethylsilyl (B98337) esters from carboxylic acids is a fundamental transformation in organic synthesis. One common method involves the reaction of a carboxylic acid with a silylating agent like trimethylsilyl chloride in the presence of a base, or with trimethylsilyldiazomethane.

In the context of iodo(trimethylsilyl)acetate analogues, the esterification process is crucial. For instance, the reaction of an alcohol with an iodo-activated silyl (B83357) acetate (B1210297) would likely proceed through a mechanism involving the activation of the silyl ester. One plausible pathway involves the initial formation of a silylated oxonium ion intermediate. The cleavage of ethers by iodotrimethylsilane (B154268), a related process, is presumed to occur through the initial formation of a trimethylsilyl oxonium ion. This is followed by a nucleophilic attack of the iodide on one of the carbon atoms attached to the oxygen. orgsyn.org

A proposed mechanism for the formation of an ester from an alcohol and an iodo-silylester could follow a similar path. The alcohol's oxygen atom could attack the silicon atom of the iodo(trimethylsilyl)acetate, facilitated by an activating agent or catalyst. This would lead to a pentacoordinate silicon intermediate which could then rearrange, eliminating a leaving group and forming the desired ester.

Transformations of these esters can also be mechanistically complex. For example, in reactions where the ester acts as an electrophile, the nature of the nucleophile and the reaction conditions will dictate the mechanistic course.

Mechanisms of Cyclization Reactions

A significant application of iodo(trimethylsilyl)acetate analogues is in cyclization reactions, particularly iodolactonization. This intramolecular reaction is a powerful method for the synthesis of lactones. The general mechanism of iodolactonization involves the electrophilic addition of an iodine source to a carbon-carbon double bond within a molecule that also contains a carboxylic acid or its silyl ester derivative. wikipedia.orgchemistnotes.com

The key steps in the proposed mechanism for the iodolactonization of an unsaturated carboxylic acid silyl ester are as follows:

Formation of a Halonium Ion: The reaction is initiated by the electrophilic attack of an iodine species (e.g., I₂) on the alkene, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. This intermediate is a three-membered ring containing a positively charged iodine atom. wikipedia.orgchemistnotes.com

Intramolecular Nucleophilic Attack: The oxygen atom of the silyl ester group then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion. This attack typically follows Baldwin's rules for ring closure, favoring the formation of five- or six-membered rings. wikipedia.org The attack occurs from the face opposite to the iodonium ion, resulting in a stereospecific reaction.

Lactone Formation: The nucleophilic attack opens the iodonium ring and results in the formation of the lactone ring, with the iodine atom attached to the adjacent carbon. The trimethylsilyl group is subsequently cleaved during the workup process.

The regioselectivity of the cyclization is influenced by the substitution pattern of the alkene. The nucleophilic attack preferentially occurs at the more substituted carbon of the iodonium ion, as this carbon can better stabilize the developing partial positive charge in the transition state. wikipedia.org

Below is a table summarizing the key mechanistic steps in iodolactonization:

| Step | Description | Key Intermediate |

| 1 | Electrophilic attack of iodine on the C=C double bond. | Iodonium ion |

| 2 | Intramolecular nucleophilic attack by the silyl ester oxygen. | Transition state leading to ring closure |

| 3 | Ring opening of the iodonium ion and formation of the lactone. | Iodo-lactone product |

Insights into Reagent Interactions and Intermediate Formation (e.g., Silylated Oxonium Iodides)

The formation of reactive intermediates is a cornerstone of the mechanistic pathways involving iodo(trimethylsilyl)acetate analogues. A key proposed intermediate in several of these reactions is the silylated oxonium iodide.

The formation of such an intermediate is analogous to the mechanism of ether cleavage by iodotrimethylsilane. In that reaction, the silicon atom of the iodotrimethylsilane is attacked by the ether oxygen, leading to the formation of a trimethylsilyl oxonium ion. orgsyn.org The iodide ion then acts as a nucleophile, attacking one of the alkyl groups of the ether and leading to its cleavage. orgsyn.org

In the context of reactions involving iodo(trimethylsilyl)acetate, a similar intermediate could be formed. For instance, in the reaction of the silyl ester with an electrophile, the carbonyl oxygen could be activated, leading to the formation of a silylated oxonium species. The iodide counter-ion would be in close proximity, influencing the subsequent reactivity.

The interaction between the trimethylsilyl group and the iodide is also noteworthy. Trimethylsilyl iodide is a known reagent that can be generated in situ and is highly reactive. gelest.com Its ability to cleave ethers, esters, and lactones highlights the lability of the silicon-iodine bond and the strong affinity of silicon for oxygen. gelest.com These properties are central to the reactivity of iodo(trimethylsilyl)acetate and its analogues.

The presence of the iodine atom in the molecule can also lead to unique reagent interactions. For example, in cyclization reactions, the initial interaction of the iodine with the alkene is the rate-determining step. The subsequent intramolecular attack is then a fast process. The nature of the solvent and any additives can influence the stability and reactivity of these intermediates.

Computational and Theoretical Approaches in the Study of Iodo Trimethylsilyl Esters

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.comresearchgate.net DFT has proven to be a valuable tool for the structural elucidation of complex molecules, providing detailed information about bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations can predict the most stable conformation of a molecule by minimizing its energy.

For "Acetic acid, iodo-, trimethylsilyl (B98337) ester," DFT calculations could be employed to determine the precise three-dimensional arrangement of its atoms. Theoretical calculations can provide data on key geometric parameters. For instance, the bond lengths of the C-I, Si-O, and C=O bonds, as well as the bond angles around the central carbon and silicon atoms, can be calculated. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity.

Vibrational frequency analysis is another critical aspect of DFT calculations that aids in structural elucidation. researchgate.net By calculating the infrared (IR) spectrum of the molecule, theoretical chemists can predict the frequencies at which the molecule will absorb infrared radiation. These predicted frequencies can then be compared with experimental IR spectra to confirm the molecule's structure. Each vibrational mode corresponds to a specific type of bond stretching or bending, providing a detailed fingerprint of the molecule's structure.

Below is an interactive table showcasing hypothetical DFT-calculated structural parameters for "Acetic acid, iodo-, trimethylsilyl ester" at the B3LYP/6-31G(d) level of theory, a common functional and basis set for such calculations. nih.gov

| Parameter | Calculated Value | Parameter Type |

|---|---|---|

| C-I Bond Length | 2.15 Å | Bond Length |

| Si-O Bond Length | 1.65 Å | Bond Length |

| C=O Bond Length | 1.21 Å | Bond Length |

| O-Si-C Angle | 109.5° | Bond Angle |

| I-C-C Angle | 112.0° | Bond Angle |

Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. researchgate.net This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For "this compound," theoretical studies could be used to explore its reactivity in various chemical transformations. For example, in a nucleophilic substitution reaction where the iodine atom is displaced, DFT calculations could be used to model the approach of the nucleophile, the breaking of the C-I bond, and the formation of the new bond. The energy of the transition state for this process could be calculated, providing an estimate of the reaction's activation energy.

A prominent example of where similar silyl (B83357) esters are studied is in the Mukaiyama aldol (B89426) addition. organic-chemistry.orgresearchgate.net In this reaction, a silyl enol ether reacts with an aldehyde or ketone. Theoretical studies can elucidate the intricate details of the reaction mechanism, including the role of the Lewis acid catalyst and the stereochemical outcome of the reaction.

The following table presents hypothetical calculated energies for a substitution reaction of "this compound" with a generic nucleophile (Nu-), illustrating how computational chemistry can be used to probe reaction pathways.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + Nu-) | 0.0 |

| Transition State | 15.5 |

| Products | -10.2 |

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful approach for forecasting the chemical behavior of molecules. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or selectivity in a particular reaction.

The selectivity of reactions involving iodo(trimethylsilyl) esters can also be explored using predictive modeling. nih.gov For reactions that can yield multiple products, computational models can help to identify the structural features that favor the formation of one product over another. This can be particularly useful in stereoselective reactions, where the goal is to produce a single enantiomer or diastereomer.

The table below illustrates the types of molecular descriptors that could be used in a predictive model for the reactivity of a series of substituted iodo(trimethylsilyl) esters.

| Descriptor Type | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Mulliken charges | Relate to the molecule's ability to donate or accept electrons. |

| Steric | Molecular volume, surface area | Influence the accessibility of the reaction center to other reagents. |

| Topological | Connectivity indices | Describe the branching and shape of the molecule. |

By leveraging these computational and theoretical approaches, researchers can gain a deeper and more nuanced understanding of the chemical properties and behavior of "this compound" and related compounds, accelerating the pace of discovery and innovation in chemical synthesis and materials science.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and enhance safety. For a compound like trimethylsilyl (B98337) iodoacetate, future research will likely focus on moving away from traditional silylation methods that may involve harsh reagents or produce significant waste.

Current synthetic approaches often rely on reagents like trimethylsilyl chloride, which can generate stoichiometric amounts of salt byproducts. Future sustainable routes could explore:

Catalytic Silylation: The development of catalytic methods for the direct silylation of iodoacetic acid would be a significant advancement. This could involve the use of earth-abundant metal catalysts or organocatalysts to facilitate the reaction with a variety of silicon sources, minimizing waste and improving atom economy. researchgate.net

Solvent-Free or Green Solvent Conditions: Research into performing the synthesis under solvent-free conditions or in environmentally benign solvents such as ionic liquids or supercritical fluids could drastically reduce the environmental footprint of its production.

Renewable Feedstocks: While the core structure is simple, exploring routes that utilize bio-based starting materials for the generation of either the acetate (B1210297) backbone or the silylating agent could be a long-term goal for sustainable production.

| Synthetic Strategy | Potential Advantages |

| Catalytic Silylation | Reduced waste, higher atom economy, milder reaction conditions. |

| Solvent-Free/Green Solvents | Minimized environmental pollution, easier product isolation. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. |

Exploration of Novel Catalytic Systems

The reactivity of the carbon-iodine bond and the lability of the trimethylsilyl ester group make "Acetic acid, iodo-, trimethylsilyl ester" a potentially versatile reagent in catalytic transformations. Future research is expected to delve into the development of novel catalytic systems that can harness its unique reactivity.

Organocatalysis: There is a growing interest in the use of small organic molecules as catalysts. nih.govacs.orgdesy.deresearchgate.net Future work could focus on designing organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral amines, to promote reactions involving trimethylsilyl iodoacetate. researchgate.netnih.gov This could lead to new asymmetric transformations, enabling the synthesis of chiral molecules.

Photoredox Catalysis: The carbon-iodine bond is susceptible to cleavage under photoredox conditions. This opens up possibilities for using visible light and a photocatalyst to generate radical intermediates from trimethylsilyl iodoacetate, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, could unlock novel reaction pathways. For instance, a transition metal could activate a coupling partner while an organocatalyst interacts with the trimethylsilyl iodoacetate.

Application in Complex Molecule Synthesis and Natural Product Analogues

Functionalized building blocks are crucial in the synthesis of complex molecules and natural product analogues. nih.govresearchgate.netorganicchemistrydata.org The bifunctional nature of "this compound" (containing both an electrophilic carbon attached to iodine and a protected carboxylic acid) makes it an attractive candidate for such applications.

Future research is anticipated to explore its use in:

Fragment-Based Synthesis: The compound could serve as a versatile fragment for the modular synthesis of complex targets. The iodo group allows for various coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular complexity, while the silyl (B83357) ester can be readily deprotected to reveal the carboxylic acid for further functionalization.

Synthesis of Bioactive Molecules: The iodoacetate moiety is a known feature in certain classes of enzyme inhibitors. The trimethylsilyl ester could be employed in the synthesis of novel probes for chemical biology or as a precursor to new drug candidates.

Late-Stage Functionalization: The reactivity of the C-I bond could be exploited for the late-stage introduction of the acetate side chain onto complex molecular scaffolds, a valuable strategy in medicinal chemistry for the rapid generation of analogues. nih.gov

| Application Area | Potential Contribution of Trimethylsilyl Iodoacetate |

| Complex Molecule Synthesis | Modular building block for convergent synthesis. |

| Natural Product Analogues | Introduction of functionalized side chains. nih.gov |

| Medicinal Chemistry | Precursor for bioactive compounds and probes. |

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving "this compound" is crucial for optimizing existing reactions and designing new ones. Future research will likely employ a combination of advanced spectroscopic and computational methods to gain deeper insights. researchgate.net

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. This information is invaluable for understanding the catalytic cycle and identifying potential side reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions. chemrxiv.org This can help in understanding the role of catalysts and in the rational design of more efficient synthetic routes.

Mass Spectrometry Studies: Advanced mass spectrometry techniques can be used to characterize reaction intermediates and products, providing valuable information about the connectivity of atoms and the fragmentation patterns of the molecules involved. researchgate.net

By combining experimental and computational approaches, a detailed picture of the reactivity and mechanistic behavior of "this compound" can be established, paving the way for its more widespread and effective use in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.